molecular formula C23H36N2O3 B564443 6alpha-Hydroxyfinasteride CAS No. 154387-62-9

6alpha-Hydroxyfinasteride

Cat. No. B564443
M. Wt: 388.552
InChI Key: VRADRJBKILTRPZ-XLGSXJLYSA-N
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Description

6alpha-Hydroxyfinasteride is a chemical compound with the molecular formula C23H36N2O3 . It is a metabolite of Finasteride , which is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase .


Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxyfinasteride is represented by the molecular formula C23H36N2O3 . Detailed structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Synthesis and Bioactivity in Plant Steroids

Research has shown that the reduction of castasterone, a plant steroid, results in the production of 6alpha-hydroxy stereoisomers. These compounds demonstrate significant bioactivity, though lower than that of castasterone or brassinolide. When combined with indole-3-acetic acid, an auxin, their activity is significantly enhanced (Sung, Janzen, Pharis, & Back, 2000). Additionally, 6alpha-hydroxycastasterone has been identified as a metabolite in cultured cells of Catharanthus roseus, further supporting proposed biosynthetic pathways for brassinolide (Fujioka, Noguchi, Watanabe, Takatsuto, & Yoshida, 2000).

Metabolic Studies and Structural Transformation

The metabolism and structural transformation of iridoid compounds, including 6alpha-hydroxygeniposide and 6beta-hydroxygeniposide, have been studied. These studies provide insights into the structural transformation of these compounds when subjected to different treatments (Miyagoshi, Amagaya, & Ogihara, 1987).

Stereospecific Synthesis and Reduction

The stereospecific synthesis of 6beta-hydroxy metabolites of naltrexone and naloxone has been explored, offering insights into the reduction processes to obtain specific hydroxy epimers of narcotic antagonists (Chatterjie & Inturrisi, 1975).

Effects on Cholesterol Homeostasis

Research has identified that certain 6alpha-hydroxylated bile acids and analogs can selectively activate nuclear receptors like LXRalpha, which regulate cholesterol homeostasis. These findings suggest potential therapeutic applications for managing cholesterol levels (Song & Liao, 2000), (Song & Liao, 2001).

Implications in Steroid Metabolism and Progesterone Activity

The metabolism of steroids, including the biosynthesis of 6-alpha-hydroxytestosterone in the human fetal liver, has been studied. These findings contribute to understanding the metabolic pathways of C19 steroids (Lisboa & Gustafsson, 1969). Additionally, the progestational activity of compounds like 6alpha-methyl-17alpha-hydroxyprogesterone acetate has been evaluated, highlighting its potency compared to other steroids (Sala, Camerino, & Cavallero, 1958).

Neuroscientific Research

Studies have utilized 6-hydroxydopamine (6-OHDA) to investigate the physiological and behavioral impacts of meso-striatal dopamine neuron lesions in the brain. These studies contribute significantly to our understanding of Parkinson's disease and related neurodegenerative conditions (Schwarting & Huston, 1996), (Schwarting & Huston, 1996).

properties

IUPAC Name

(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRADRJBKILTRPZ-XLGSXJLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652605
Record name (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxyfinasteride

CAS RN

154387-62-9
Record name (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154387-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Hydroxyfinasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYFINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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